molecular formula C12H14N4O2 B2589727 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2175979-12-9

2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2589727
CAS No.: 2175979-12-9
M. Wt: 246.27
InChI Key: PPUZOJYBERNRIA-UHFFFAOYSA-N
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Description

2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a sophisticated chemical scaffold designed for applications in chemical biology and medicinal chemistry, particularly in the development of PROTACs and other bifunctional degraders. Its core structure integrates an azetidine ring, known for improving pharmacokinetic properties, which is functionalized with a 1,2,3-triazole—a hallmark of click chemistry that facilitates robust linkage to other molecules. The 2,5-dimethylfuran-3-carbonyl moiety serves as a potential recognition element or a synthetic handle for further derivatization. This compound is primarily of interest for constructing molecular chimeras where its compact, polar structure acts as a linker, connecting a target protein-binding warhead to an E3 ubiquitin ligase recruiter, thereby enabling targeted protein degradation. Researchers value this molecule for exploring novel therapeutic modalities, investigating signaling pathways, and validating new drug targets through the ubiquitin-proteasome system.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-5-11(9(2)18-8)12(17)15-6-10(7-15)16-13-3-4-14-16/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZOJYBERNRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,5-dimethylfuran with a suitable azetidine derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound consists of a triazole ring fused with an azetidine moiety and a 2,5-dimethylfuran-3-carbonyl group. This unique combination enhances its chemical reactivity and biological activity.

Table 1: Summary of Synthetic Routes

MethodDescriptionYield (%)Reference
[3 + 2] CycloadditionReaction between azides and alkynesUp to 90
Organocatalytic SynthesisMetal-free synthesis using organocatalystsHigh yield

Medicinal Chemistry

Biological Activity : Compounds containing triazole rings have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including:

  • Anticancer Properties : Triazole derivatives have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some studies indicate that triazoles can inhibit viral replication by targeting viral enzymes .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of triazole exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents .
  • Antiviral Properties :
    • Research has highlighted the use of triazole derivatives in developing antiviral drugs targeting specific viral proteins, showcasing their therapeutic potential in treating viral infections .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in vitro
AntiviralTargeting viral enzymes to inhibit replication

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Key Observations :

  • The azetidine ring in the target compound introduces steric strain and compactness, contrasting with the planar phenyl groups in 11 and 12a . This may reduce π-π stacking interactions but improve solubility.
  • The 2,5-dimethylfuran-3-carbonyl group is less polar than the nitroso moiety in triazole 1-oxides but more electron-withdrawing than acetyl substituents in 11 .
  • Compared to sulfur-containing pyrazoles , the target compound lacks thioether bonds, which could diminish metal-binding capacity but improve oxidative stability.

Physicochemical and Electronic Properties

Property Target Compound Compound 11 Triazole 1-Oxide
Molecular Weight (g/mol) ~305 (estimated) 342 (C₁₆H₁₈N₆S) ~280 (estimated)
Solubility Moderate (polar groups) Low (hydrophobic phenyl) High (nitroso group)
Electronic Effects Strong electron-withdrawing (furan carbonyl) Moderate (acetyl) Extreme (nitroso)

Insights :

  • Azetidine’s strain could increase reactivity in ring-opening reactions, unlike the stable thiazole ring in 12a .

Biological Activity

The compound 2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole (CAS Number: 2175979-12-9) is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on available literature and data.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of 246.27 g/mol. The structure features a triazole ring linked to an azetidine moiety that is further substituted with a 2,5-dimethylfuran-3-carbonyl group. This unique arrangement may contribute to its biological activity.

PropertyValue
Molecular FormulaC12H14N4O2C_{12}H_{14}N_{4}O_{2}
Molecular Weight246.27 g/mol
CAS Number2175979-12-9

Anticancer Activity

Research indicates that compounds containing triazole and furan moieties often exhibit significant anticancer properties. A study on related compounds demonstrated that triazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including lung and breast cancer cells .

Case Study:
In vitro studies have shown that similar triazole compounds can effectively block the G2/M phase of the cell cycle in cancer cells, leading to increased apoptosis rates. For instance, a related compound demonstrated an IC50 value of approximately 6.75 μM against A549 lung cancer cells . While specific data for this compound is limited, its structural similarities suggest potential effectiveness.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Research Findings:
A recent investigation into the biological activity of various triazole compounds indicated promising results against several bacterial strains. For example, compounds with furan substitutions exhibited enhanced antibacterial activity compared to their non-furan counterparts .

The proposed mechanism of action for this compound likely involves:

  • DNA Intercalation: Similar compounds have been observed to intercalate DNA strands, inhibiting replication and transcription.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism or DNA repair processes.
  • Cell Cycle Arrest: Inducing cell cycle arrest at critical checkpoints can lead to apoptosis in rapidly dividing cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 2,5-dimethylfuran-3-carbonyl moiety in this compound?

  • Methodological Answer : The 2,5-dimethylfuran core can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols. Green solvents like glycerol or water are recommended to minimize environmental impact while maintaining high regioselectivity . For functionalization at the 3-position, acylation reactions using activated carbonyl intermediates (e.g., acid chlorides) are typical.

Q. How is the azetidine-triazole linkage characterized to confirm regiochemical fidelity?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve spatial orientation (e.g., as demonstrated for structurally analogous triazole-azetidine systems in ).
  • 1H-13C HMBC NMR to correlate protons on the azetidine ring with the triazole carbonyl carbon.
  • HRMS to verify molecular ion peaks and rule out regioisomeric byproducts.

Q. What spectroscopic techniques are critical for verifying the integrity of the 1,2,3-triazole core?

  • Methodological Answer :

  • 1H NMR : Look for the diagnostic singlet (~δ 7.5–8.5 ppm) from the triazole proton.
  • IR Spectroscopy : Confirm the presence of C=N stretching (~1600 cm⁻¹) and triazole ring vibrations.
  • LC-MS/MS : Monitor for fragmentation patterns consistent with triazole cleavage.

Advanced Research Questions

Q. How can reaction conditions be optimized for the Huisgen cycloaddition to improve triazole core yields?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)/Ru(II) catalysts to balance regioselectivity and yield (e.g., yields of 51–91% reported in ).

  • Solvent Effects : Compare dipolar aprotic solvents (DMF, DMSO) with green alternatives (e.g., PEG-400).

  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and byproduct formation.

    Condition Yield Range Key Observation
    Cu(I)/RT51–68%Moderate regioselectivity
    Ru(II)/70°C75–91%High regioselectivity, longer time
    Microwave/100°C82–89%Reduced reaction time, lower waste

Q. How can thermal instability of the azetidine-furan linkage be addressed during synthesis?

  • Methodological Answer :

  • Thermal Profiling : Conduct DSC/TGA to identify decomposition thresholds (e.g., notes rearrangements above 75°C).
  • Protective Group Strategy : Introduce tert-butoxycarbonyl (Boc) groups on the azetidine nitrogen to stabilize the ring during acylation (as in ).
  • Inert Atmosphere : Perform reactions under nitrogen/argon to suppress oxidative degradation.

Q. How to resolve contradictions in biological activity data across analogs with varying substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the triazole and furan rings (e.g., tested 11 analogs for fungicidal activity).
  • Dose-Response Assays : Use agar dilution methods to determine MIC values against fungal pathogens.
  • Computational Docking : Map substituent effects on binding affinity to target enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase).

Q. What computational methods are suitable for predicting electronic effects of the 2,5-dimethylfuran substituent?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess steric/electronic impacts on solubility (e.g., used MD for pyrazole-carboxylic acid systems).
  • QSAR Modeling : Correlate Hammett constants of substituents with observed reactivity or bioactivity.

Q. How to analyze conflicting spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Reproducibility : Replicate reactions under identical conditions to isolate procedural errors.
  • 2D NMR (COSY, NOESY) : Identify spin-spin coupling anomalies or unexpected NOE correlations.
  • LC-HRMS : Detect trace impurities (e.g., regioisomers or oxidation byproducts) at <0.1% levels.

Key Considerations for Experimental Design

  • Thermal Sensitivity : Design reactions below 75°C to avoid furan ring rearrangement ( ).
  • Regioselectivity : Prioritize Ru(II)-catalyzed cycloadditions for 1,4-disubstituted triazole formation ( ).
  • Green Chemistry : Substitute traditional solvents with glycerol or water for furan synthesis ( ).

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